molecular formula C22H26N6O2 B607680 GNE 2861

GNE 2861

Cat. No. B607680
M. Wt: 406.5 g/mol
InChI Key: RZXMIHOUHYSGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901313B2

Procedure details

A mixture of 1-(2-aminopyrimidin-4-yl)-6-bromo-N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine (150 mg, 0.39 mmol, 95%), triethylamine (2 mL), 1-ethynylcyclohexan-1-ol (300 mg, 2.42 mmol) and bis(triphenylphosphine)palladium(II) dichloride (300 mg, 0.43 mmol) in dimethylsulfoxide (3 mL) was stirred under nitrogen for 1 hr at 70° C. The reaction mixture was purified on a C18 column (acetonitrile/water, 5:95-80:20) to give 30 mg (19%) of 1-[2-[1-(2-aminopyrimidin-4-yl)-2-[(2-methoxyethyl)amino]-1H-1,3-benzodiazol-6-yl]ethynyl]cyclohexan-1-ol as a white solid: 1H NMR (300 MHz, DMSO) delta 8.43 (d, J=5.4 Hz, 1H), 8.22 (d, J=5.4 Hz, 1H), 7.50 (s, 1H), 7.30-7.10 (m, 4H), 6.91 (s, 1H), 5.33 (s, 1H), 4.69-4.55 (m, 4H), 3.30 (s, 3H), 1.90-1.20 (m, 10H); LC-MS: m/z=407 (M+H)+.
Name
1-(2-aminopyrimidin-4-yl)-6-bromo-N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([N:8]2[C:12]3[CH:13]=[C:14](Br)[CH:15]=[CH:16][C:11]=3[N:10]=[C:9]2[NH:18][CH2:19][CH2:20][O:21][CH3:22])[CH:5]=[CH:4][N:3]=1.C(N(CC)CC)C.[C:30]([C:32]1([OH:38])[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]1)#[CH:31]>CS(C)=O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[NH2:1][C:2]1[N:7]=[C:6]([N:8]2[C:12]3[CH:13]=[C:14]([C:31]#[C:30][C:32]4([OH:38])[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]4)[CH:15]=[CH:16][C:11]=3[N:10]=[C:9]2[NH:18][CH2:19][CH2:20][O:21][CH3:22])[CH:5]=[CH:4][N:3]=1 |^1:45,64|

Inputs

Step One
Name
1-(2-aminopyrimidin-4-yl)-6-bromo-N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine
Quantity
150 mg
Type
reactant
Smiles
NC1=NC=CC(=N1)N1C(=NC2=C1C=C(C=C2)Br)NCCOC
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mg
Type
reactant
Smiles
C(#C)C1(CCCCC1)O
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
300 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen for 1 hr at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified on a C18 column (acetonitrile/water, 5:95-80:20)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC=CC(=N1)N1C(=NC2=C1C=C(C=C2)C#CC2(CCCCC2)O)NCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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